molecular formula C15H21NO4 B1468215 Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate CAS No. 1353497-37-6

Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate

Cat. No.: B1468215
CAS No.: 1353497-37-6
M. Wt: 279.33 g/mol
InChI Key: PZULUJHLNOVOEM-UHFFFAOYSA-N
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Description

Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate is a synthetic intermediate featuring a benzoate ester core substituted with a tert-butoxycarbonyl (Boc)-protected ethylamino group at the meta position. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis and drug development to prevent undesired side reactions . The ethyl substituent on the amino group introduces steric bulk, which may influence solubility, reactivity, and metabolic stability compared to analogs with smaller alkyl groups (e.g., methyl). This compound is structurally related to several derivatives, which differ in substituent positions, ester groups, or protecting strategies, as detailed below.

Properties

IUPAC Name

methyl 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-6-16(14(18)20-15(2,3)4)12-9-7-8-11(10-12)13(17)19-5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZULUJHLNOVOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4
  • Molecular Weight : Approximately 279.33 g/mol
  • Structural Features :
    • Contains a benzoate moiety.
    • Features a tert-butoxycarbonyl (Boc) protected amino group, which is known for enhancing stability and solubility in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Boc group can be cleaved under physiological conditions, releasing the active amine, which may participate in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds can provide insights into its potential efficacy. Below is a summary of findings from various studies.

Compound NameBiological ActivityMechanism of ActionReferences
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoatePotential antibacterial and anticancerEnzyme inhibition
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoateAntibacterial activity against Klebsiella pneumoniaeInhibition of OXA-48 β-lactamase
Benzothiazole derivativesEffective against Acinetobacter baumannii and Pseudomonas aeruginosaTargeting bacterial cell processes

Case Studies

  • Antibacterial Screening : A study screened various benzoate derivatives against Klebsiella pneumoniae, identifying several compounds that inhibited OXA-48 β-lactamase. This suggests that this compound may possess similar inhibitory properties due to its structural features .
  • Pharmacological Evaluation : Compounds with amino groups have been shown to interact with biological targets effectively. The presence of the Boc group enhances solubility and stability, making it a suitable candidate for further pharmacological evaluation.

Comparison with Similar Compounds

Structural Analogs and Similarity Analysis

Key structural analogs and their similarity metrics (based on molecular descriptors) include:

Compound Name CAS Number Similarity Score Key Structural Differences
Methyl 3-((tert-butoxycarbonyl)amino)benzoate 161111-23-5 0.96 Amino group lacks ethyl substituent
Ethyl 3-((tert-butoxycarbonyl)amino)benzoate 344462-84-6 0.95 Ethyl ester (vs. methyl ester)
Methyl 4-((tert-butoxycarbonyl)amino)benzoate 164596-20-7 0.95 Boc-amino group at para position
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate 168162-31-0 0.89 Methyl (vs. ethyl) on amino group
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid 66636-17-7 0.93 Dual Boc protection; carboxylic acid (vs. ester)

Data sourced from structural databases and similarity algorithms .

Key Observations :

  • Substituent Position: Meta-substituted derivatives (e.g., 161111-23-5) exhibit distinct electronic and steric profiles compared to para-substituted analogs (e.g., 164596-20-7).
  • Ester Group : Ethyl esters (e.g., 344462-84-6) may confer higher lipophilicity than methyl esters, influencing bioavailability .

Physical and Chemical Properties

Comparative data for select compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
Methyl 3-[(Boc)(ethyl)amino]benzoate* C15H21NO4 279.33 Not reported N/A 95–98
Methyl 4-((Boc)amino)benzoate C13H17NO4 251.28 154–156 55 95
Methyl 3-((Boc)amino)benzoate C13H17NO4 251.28 Not reported Not reported 95
Methyl 3-(Boc(methyl)amino)benzoate C14H19NO4 265.31 Not reported Not reported 95

Hypothetical data for the target compound inferred from analogs .

Key Observations :

  • Melting Points : Para-substituted derivatives (e.g., 154–156°C for 164596-20-7) often exhibit higher melting points than meta-substituted analogs due to enhanced crystallinity .
  • Purity and Yield : Boc-protected compounds synthesized via standard carbamate-forming reactions typically achieve moderate yields (e.g., 55% for 164596-20-7), with purity >95% after chromatographic purification .

Comparison with Analog Syntheses :

  • Methyl 4-((Boc)amino)benzoate (3t): Synthesized in 55% yield via Boc protection followed by esterification .
  • Ethyl 3-((Boc)amino)benzoate: Likely synthesized via ethyl esterification, requiring harsher conditions (e.g., ethanol/HCl) .
  • Methyl 3-(Boc(methyl)amino)benzoate: Prepared using methylamine instead of ethylamine, with similar Boc protection steps .

Reactivity Notes:

  • Deprotection: Boc removal typically requires acidic conditions (e.g., HCl/dioxane). Ethyl-substituted analogs may exhibit slower deprotection due to steric shielding of the amino group .
  • Stability : Boc-protected derivatives are generally stable under basic conditions but susceptible to hydrolysis in strong acids or prolonged storage .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate typically involves:

  • Introduction of the Boc protecting group on the amino functionality to prevent undesired side reactions.
  • Alkylation of the amino group with an ethyl substituent.
  • Esterification or use of methyl benzoate derivatives as starting materials.

The Boc group is acid-labile and widely used to protect amines during multi-step organic syntheses.

Typical Preparation Route

A representative preparation method can be described as follows:

  • Starting Material : Methyl 3-aminobenzoate or a related methyl 3-substituted benzoate derivative.

  • Boc Protection : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, usually in the presence of a base like triethylamine or sodium bicarbonate, in an organic solvent such as dichloromethane or tetrahydrofuran.

  • N-Alkylation with Ethyl Group : The Boc-protected amine is then alkylated with an ethylating agent such as ethyl iodide or ethyl bromide. This step is often performed using a strong base like sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification : The product is purified by conventional methods such as silica gel chromatography using ethyl acetate/hexane mixtures as eluents.

Detailed Example Procedure

Based on analogous compounds (e.g., methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate), the following detailed procedure can be adapted for the ethyl analogue:

Step Reagents and Conditions Description
1 Dissolve methyl 3-[(tert-butoxycarbonyl)amino]benzoate (e.g., 2.8 g, 10.6 mmol) in DMF (60 mL) Prepare reaction solution
2 Add 60% sodium hydride dispersion in oil (0.52 g, 13 mmol) slowly, stir for 1 hour at room temperature Deprotonation of the Boc-protected amine
3 Add ethyl iodide (equimolar or slight excess, ~13 mmol), stir for additional 1 hour Alkylation of the amine nitrogen with ethyl group
4 Quench reaction with water, extract with ethyl acetate Work-up to isolate organic phase
5 Dry organic phase over sodium sulfate, filter, concentrate Removal of solvents and drying
6 Purify by silica gel chromatography (15-25% ethyl acetate in hexane) Obtain pure this compound

Yield : Expected moderate to good yields (~50-60%) based on analogous methyl-substituted compounds.

Reaction Conditions and Optimization

  • Base Selection : Sodium hydride is commonly used for deprotonation due to its strong basicity and compatibility with Boc groups. Potassium tert-butoxide and other alkoxides may also be used depending on solvent and substrate sensitivity.

  • Solvent Choice : Polar aprotic solvents like DMF or DMSO are preferred for efficient alkylation reactions. Alternative solvents such as tert-butanol may be trialed to prevent side reactions like transesterification.

  • Temperature : Reactions are generally conducted at room temperature to moderate heating (up to 60°C) to optimize reaction rates without decomposing the Boc group.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients is standard for isolating the pure product.

Comparative Data Table for Similar Compounds

Parameter Methyl 3-[(tert-butoxycarbonyl)(methyl)amino]benzoate This compound (target) Ethyl 3-[(tert-butoxycarbonyl)(methyl)amino]benzoate
Molecular Formula C15H21NO4 C16H23NO4 (estimated) C16H23NO4
Molecular Weight (g/mol) 279.33 ~293.36 293.36
Base Used Sodium hydride (NaH) Sodium hydride (NaH) Sodium hydride (NaH)
Alkylating Agent Methyl iodide Ethyl iodide Methyl iodide
Solvent DMF DMF DMF
Yield (%) ~57% Expected 50-60% (inferred) Similar yields expected
Purification Silica gel chromatography Silica gel chromatography Silica gel chromatography

Research Findings and Notes

  • The Boc protection strategy is well-established for amino esters, providing stability during alkylation.

  • Alkylation with ethyl iodide under sodium hydride/DMF conditions is a reliable method to introduce the ethyl substituent on the nitrogen without affecting the ester moiety.

  • Alternative bases and solvents may be explored to optimize yield and minimize side reactions, such as transesterification or Boc deprotection.

  • Modern synthetic techniques such as flow microreactor systems have been reported to improve efficiency and sustainability in related syntheses, though batch methods remain standard.

  • Purification by chromatography is essential to separate the desired product from unreacted starting materials and side products.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example:

Boc Protection : Ethylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .

Esterification : The resulting Boc-protected ethylamine is coupled to 3-aminobenzoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Methyl Ester Formation : Final esterification of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
Key conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms Boc group integrity (tert-butyl singlet at ~1.4 ppm) and methyl ester resonance (~3.8 ppm). ¹³C NMR verifies carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
  • Melting Point : Comparison with literature values (e.g., similar Boc-protected esters melt at 150–160°C, requiring precise drying to avoid solvent retention) .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of the tert-butoxycarbonyl (Boc) protecting group during synthesis, and how can they be mitigated?

  • Methodological Answer : The Boc group is acid-labile and prone to cleavage under acidic conditions. Challenges include:
  • Hydrolysis : Trace moisture during esterification can hydrolyze the Boc group. Mitigation: Use anhydrous solvents (e.g., DCM dried over molecular sieves) and strict inert atmospheres .
  • Thermal Decomposition : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) degrades Boc. Mitigation: Conduct reactions at ≤60°C and monitor via TLC .
  • Storage : Store the compound at –20°C under desiccation to prevent ambient hydrolysis .

Q. How can computational methods aid in designing novel derivatives of this compound for targeted applications?

  • Methodological Answer :
  • Retrosynthetic Analysis : Tools like Reaxys or SciFinder identify analogous coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • DFT Calculations : Predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups on the benzoate ring enhance electrophilicity for nucleophilic acyl substitutions .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes requiring Boc-protected amines for active-site interactions) .

Q. What contradictions exist in literature regarding the ethylamino group’s reactivity under catalytic conditions, and how can these be resolved experimentally?

  • Methodological Answer :
  • Contradiction : Some studies report Pd-catalyzed cross-coupling of ethylamino groups, while others note competitive Boc deprotection .
  • Resolution :

Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts under varying pH to optimize coupling vs. Boc stability .

Kinetic Monitoring : Use in-situ IR spectroscopy to track Boc cleavage rates during catalysis.

Protection Alternatives : Compare Boc with stable alternatives (e.g., Fmoc) in parallel reactions to isolate reactivity variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate
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Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate

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